
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(isopentyl)amino)-3-mercaptopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(isopentyl)amino)-3-mercaptopropanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(isopentyl)amino)-3-mercaptopropanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate . The reaction conditions usually involve an organic solvent like dimethylformamide (DMF) and are carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers is common in industrial settings, which allows for precise control over reaction conditions and efficient production of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(isopentyl)amino)-3-mercaptopropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed
Oxidation: Disulfide-linked dimers.
Reduction: Free thiol groups.
Substitution: Free amino groups after Fmoc removal.
Applications De Recherche Scientifique
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(isopentyl)amino)-3-mercaptopropanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mécanisme D'action
The mechanism of action of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(isopentyl)amino)-3-mercaptopropanoic acid involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid
- **(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid
- Fmoc-Leu-OH, Fmoc-Ile-OH, and Fmoc-Val-OH
Uniqueness
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(isopentyl)amino)-3-mercaptopropanoic acid is unique due to its specific structure, which includes an isopentyl group and a thiol group. This combination allows for specific interactions and reactions that are not possible with other similar compounds .
Propriétés
Formule moléculaire |
C23H27NO4S |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(3-methylbutyl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C23H27NO4S/c1-15(2)11-12-24(21(14-29)22(25)26)23(27)28-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21,29H,11-14H2,1-2H3,(H,25,26)/t21-/m1/s1 |
Clé InChI |
QHIKWKZTXYCJAM-OAQYLSRUSA-N |
SMILES isomérique |
CC(C)CCN([C@H](CS)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C)CCN(C(CS)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


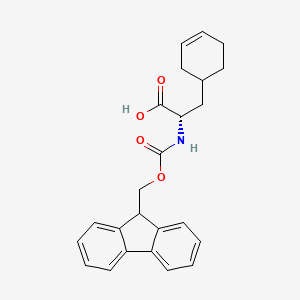


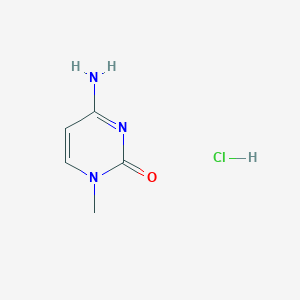
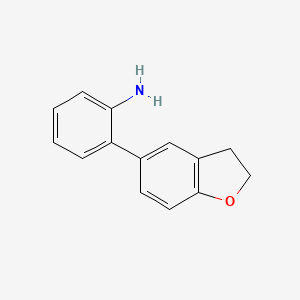



![(4R,8S)-8-(3-(difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13347835.png)
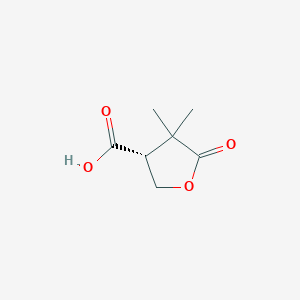
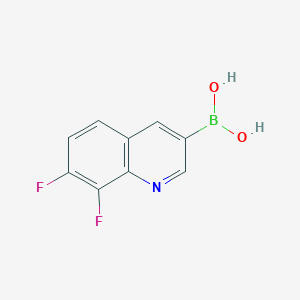

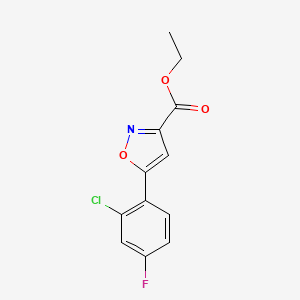
![cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol](/img/structure/B13347861.png)
